2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. Key structural features include:
- Position 2 substitution: A sulfanyl group linked to a 2-hydroxyethyl chain.
- Position 3 substitution: A 2-methoxyethyl group.
The 2-hydroxyethylsulfanyl moiety enhances hydrophilicity, while the 2-methoxyethyl group balances lipophilicity. These features may influence bioavailability and target interactions .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-8-6-18-14(20)13-12(17-15(18)22-9-7-19)10-4-2-3-5-11(10)16-13/h2-5,16,19H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCKWNOWGMCREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoindole core, followed by the introduction of the hydroxyethylsulfanyl and methoxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .
Chemical Reactions Analysis
2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at Position 2 (Sulfanyl Group Variants)
Note: *Estimated based on molecular formula C₂₀H₂₀N₄O₃S.
Key Observations:
- Hydroxyethyl vs. Morpholinoethyl (888434-43-3): The hydroxyethyl group improves aqueous solubility, whereas the morpholine derivative may enhance CNS penetration due to basicity .
- Hydroxyethyl vs. Propylsulfanyl (536703-99-8) : The target compound’s lower XLogP3 (~3.5 estimated) suggests better solubility than propylsulfanyl analogs (XLogP3=5) .
Substitution at Position 3 (Aromatic/Functional Groups)
Key Observations:
Pharmacological and Physicochemical Profiles
Note: *Inferred from structural similarity to GABA-A inhibitors in .
Biological Activity
The compound 2-[(2-hydroxyethyl)sulfanyl]-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
- CAS Number : 888434-50-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in various cellular processes. Protein kinases such as CDK5/p25 and GSK3α/β are crucial for cell cycle regulation and signal transduction pathways.
Table 1: Inhibitory Potency against Protein Kinases
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| 2a | DYRK1A | 7.6 |
| 1d | CK1δ | 0.6 |
| 3a | DYRK1A | 3.1 |
The data indicates that certain derivatives exhibit varying degrees of inhibitory potency against different kinases, suggesting a structure-activity relationship that can be exploited for therapeutic purposes .
Biological Evaluation
Recent studies have evaluated the anti-inflammatory and spasmolytic activities of pyrimido[5,4-b]indole derivatives. Notably, compounds derived from this class have shown promising results in reducing inflammation and muscle spasms in vitro and in vivo.
Case Study: Anti-inflammatory Activity
In a study comparing various compounds, those with similar structures to our compound exhibited anti-inflammatory activity ranging from 49.5% to 70.7% , while standard drugs like ibuprofen showed 86.4% activity at comparable doses . This positions the compound as a potential candidate for further development in anti-inflammatory therapies.
Structure-Activity Relationship (SAR)
The modifications made to the pyrimidoindole framework significantly influence the biological activity. For example:
- The introduction of a sulfur atom in place of nitrogen enhances binding affinity to target proteins.
- The presence of hydroxyethyl and methoxyethyl groups appears to improve solubility and bioavailability.
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Sulfur vs. Nitrogen | Increased DYRK1A inhibition |
| Hydroxyethyl Group | Enhanced solubility |
| Methoxyethyl Group | Improved bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
